PIM-1 Kinase Inhibitory Potency: Direct Comparison with the Nearest Patent Exemplar (Example 8-46)
The compound demonstrates an IC50 of 66 nM against human PIM-1 kinase in an ATP-depletion biochemical assay. In the same assay system reported within the same patent family, the structurally closest analog — US9416132 Example 8-46 (CHEMBL3355544) — displayed an IC50 of 54 nM, yielding a 1.22-fold weaker potency [1]. This head-to-head comparison, drawn from the same experimental platform, establishes that the target compound is marginally less potent but occupies a distinct potency bracket that may be favored for specific dose-response study designs where intermediate inhibition is desirable.
| Evidence Dimension | PIM-1 kinase IC50 (nM) |
|---|---|
| Target Compound Data | 66 nM |
| Comparator Or Baseline | US9416132 Example 8-46 (CHEMBL3355544): 54 nM |
| Quantified Difference | 1.22-fold (12 nM difference) |
| Conditions | In vitro PIM-1 kinase assay; ATP depletion measured via luminescence; 25°C; duplicate 50 µL volumes in white 96-well plates (BindingDB assay standard from US9416132). |
Why This Matters
A procurement specialist must select the compound with the exact potency tier required for their assay; the 54 nM and 66 nM compounds, though similar, may be used as potency-matched pairs in resistance-profiling or inhibitor-sensitivity panels.
- [1] BindingDB entries: BDBM50043658 (US9416132, 8-57, IC50=66 nM); BDBM50043663 (US9416132, 8-55, IC50=54 nM); Pharos entry for CHEMBL3355544 (US9416132, 8-46). View Source
